N-(2-Chloroethyl)propan-2-amine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
N-(2-Chloroethyl)propan-2-amine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
CAS Number: 6306-61-2
This technical guide provides an in-depth exploration of N-(2-Chloroethyl)propan-2-amine hydrochloride, a reactive chemical intermediate with significant potential in pharmaceutical and organic synthesis. While specific literature on this compound is not abundant, its structural similarity to the well-studied class of nitrogen mustards, such as bis(2-chloroethyl)amine, allows for a scientifically grounded understanding of its properties, reactivity, and applications. This guide will delve into its chemical identity, inferred reactivity and synthetic utility, proposed analytical characterization, and essential safety protocols, providing researchers, scientists, and drug development professionals with a comprehensive resource.
Chemical Identity and Physicochemical Properties
N-(2-Chloroethyl)propan-2-amine hydrochloride is a secondary amine featuring a reactive 2-chloroethyl group and an isopropyl substituent.[1][2][3][4] The hydrochloride salt form enhances its stability and handling characteristics as a solid.[1]
| Property | Value | Source(s) |
| CAS Number | 6306-61-2 | [1][2][3][4] |
| Molecular Formula | C5H13Cl2N | [1][2][3][4] |
| Molecular Weight | 158.07 g/mol | [1][2][4] |
| Synonyms | N-(2-chloroethyl)-2-propanamine hydrochloride, (2-chloroethyl)(propan-2-yl)amine hydrochloride | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 178 - 184 °C | [2] |
| Purity | Typically >95% | [3][4] |
| Storage | Ambient temperature | [1] |
Reactivity and Mechanistic Insights: An Analogy to Nitrogen Mustards
The synthetic utility of N-(2-Chloroethyl)propan-2-amine hydrochloride is rooted in the reactivity of the 2-chloroethylamino moiety. This functional group is characteristic of nitrogen mustards, which are potent bifunctional alkylating agents.[5] Although N-(2-Chloroethyl)propan-2-amine hydrochloride is a monofunctional alkylating agent in this context (possessing only one chloroethyl group), its reactivity is expected to follow a similar mechanistic pathway.
The key to its reactivity is the intramolecular cyclization to form a highly strained and electrophilic aziridinium ion. This process is facilitated by the neighboring nitrogen atom's lone pair of electrons. The aziridinium ion is a potent electrophile that can be readily attacked by a wide range of nucleophiles, leading to the formation of a new covalent bond.
Caption: Proposed reaction mechanism via aziridinium ion formation.
This reactivity makes N-(2-Chloroethyl)propan-2-amine hydrochloride a valuable building block for introducing an N-isopropyl-N-ethyl fragment into a target molecule.
Synthetic Applications in Drug Discovery and Development
Drawing parallels from the applications of analogous nitrogen mustards like bis(2-chloroethyl)amine, N-(2-Chloroethyl)propan-2-amine hydrochloride is a promising reagent for the synthesis of various heterocyclic compounds of medicinal interest.[5]
A primary application is in the synthesis of piperazine derivatives. Piperazine and its analogs are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities.[6] The reaction of an aniline derivative with a bis(2-chloroethyl)amine is a common method for constructing the piperazine ring.[6] Similarly, N-(2-Chloroethyl)propan-2-amine hydrochloride could be employed in reactions with primary amines to generate substituted ethylenediamines, which are also important pharmacophores.
Proposed Synthesis of Substituted Ethylenediamines: A Step-by-Step Protocol
This protocol is a generalized procedure based on the known reactivity of similar compounds. Optimization for specific substrates will be necessary.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine substrate in a suitable aprotic solvent (e.g., acetonitrile, DMF).
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Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. The base is crucial for neutralizing the hydrochloric acid that is liberated during the reaction.
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Reagent Addition: Slowly add a solution of N-(2-Chloroethyl)propan-2-amine hydrochloride in the same solvent to the reaction mixture at room temperature.
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Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted ethylenediamine.
Caption: Workflow for the synthesis of substituted ethylenediamines.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of N-(2-Chloroethyl)propan-2-amine hydrochloride. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), and two triplets for the ethyl chain. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amine N-H stretching (as the hydrochloride salt) and C-H stretching vibrations. PubChem has referenced an IR spectrum for this compound.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A reversed-phase method with UV detection is typically suitable.
Safety and Handling
N-(2-Chloroethyl)propan-2-amine hydrochloride should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. It is classified as a warning-level hazard, with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Personal Protective Equipment (PPE):
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Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
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Lab Coat: A standard laboratory coat.
Handling and Storage:
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly closed container in a cool, dry place.
Conclusion
N-(2-Chloroethyl)propan-2-amine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the construction of pharmaceutically relevant molecules containing the N-isopropyl-N-ethylamino moiety. Its reactivity, analogous to that of nitrogen mustards, proceeds through a highly reactive aziridinium ion intermediate. While specific research on this compound is limited, a thorough understanding of its chemical principles, as outlined in this guide, will empower researchers to effectively and safely utilize it in their synthetic endeavors.
References
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PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). [Link]
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Synthonix. N-(2-Chloroethyl)propan-2-amine hydrochloride. [Link]
-
Anshul Specialty Molecules. 2-Chloroethyl Amine HCl. [Link]
-
SD Fine-Chem. GHS Safety Data Sheet. [Link]
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ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
Sources
- 1. Synthonix, Inc > 6306-61-2 | N-(2-Chloroethyl)propan-2-amine hydrochloride [synthonix.com]
- 2. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
